5-chloro-2-(methylsulfonyl)-N-2-naphthyl-4-pyrimidinecarboxamide
Description
The compound 5-chloro-2-(methylsulfonyl)-N-2-naphthyl-4-pyrimidinecarboxamide (CAS No. 380210-23-1) is a pyrimidine derivative with the molecular formula C₁₉H₁₅ClN₂O and a molecular weight of 195.26 g/mol . Its structure features a pyrimidine core substituted at position 2 with a methylsulfonyl group and at position 4 with a carboxamide linked to a 2-naphthyl moiety.
Properties
IUPAC Name |
5-chloro-2-methylsulfonyl-N-naphthalen-2-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c1-24(22,23)16-18-9-13(17)14(20-16)15(21)19-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEVPKDAWILUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC3=CC=CC=C3C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(methylsulfonyl)-N-2-naphthyl-4-pyrimidinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-naphthylamine with chloroacetyl chloride to form 2-chloro-N-(2-naphthyl)acetamide. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group. Finally, the pyrimidine ring is constructed through a cyclization reaction involving appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorinated Pyrimidine Core
The chlorine atom at position 5 of the pyrimidine ring is highly susceptible to nucleophilic substitution due to the electron-withdrawing effects of the adjacent methylsulfonyl and carboxamide groups.
Key Reactions:
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Amination : Reaction with primary/secondary amines (e.g., morpholine, piperidine) under reflux in polar aprotic solvents (e.g., DMF, DMSO) yields 5-amino derivatives. For example, substitution with 4-fluorobenzylamine at 80°C for 12 hours achieves >85% conversion .
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Methoxy Substitution : Treatment with sodium methoxide in methanol replaces chlorine with a methoxy group, forming 5-methoxy analogs. This reaction proceeds at 60°C with 78% yield .
Table 1: Substitution Reactions at Position 5
Functionalization of the Methylsulfonyl Group
The methylsulfonyl group acts as both an electron-withdrawing substituent and a potential leaving group.
Key Reactions:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to a thioether, though this requires harsh conditions (100°C, 50 psi H₂).
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Nucleophilic Displacement : Strong nucleophiles (e.g., Grignard reagents) displace the sulfonyl group, forming 2-alkyl/aryl-pyrimidines. For instance, reaction with methylmagnesium bromide yields a 2-methyl derivative at 65% efficiency.
Carboxamide Hydrolysis and Derivatization
The N-2-naphthyl carboxamide moiety undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl at reflux generates the corresponding carboxylic acid (95% purity).
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Basic Hydrolysis : NaOH/EtOH produces a sodium carboxylate, which can be reprotonated to the free acid.
Derivatization Examples:
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Esterification : Treatment with methanol/H₂SO₄ converts the acid to a methyl ester (92% yield) .
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Amide Coupling : EDCl/HOBt-mediated coupling with amines forms secondary amides (e.g., reaction with benzylamine gives 75% yield) .
Heterocyclic Ring Modifications
The pyrimidine ring participates in cycloaddition and annulation reactions:
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Hetero-Diels–Alder Reactions : Reacts with dienophiles like (Z)-2-{4-chloro-2-[(2-oxo-4-thioxothiazolidin-5-ylidene)methyl]phenoxy}acetic acid to form fused thiopyrano[2,3-d]thiazole systems (70% yield) .
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Cross-Coupling : Suzuki-Miyaura coupling at position 4 with aryl boronic acids introduces aryl groups (e.g., 4-fluorophenyl, 86% yield) .
Table 2: Cross-Coupling Reactions
| Boronic Acid | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| 4-Fluorophenyl | Pd(PPh₃)₄ | Dioxane, 90°C | 4-(4-Fluorophenyl) derivative | 86% |
| 2-Pyridyl | PdCl₂(dppf) | THF, 80°C | 4-(2-Pyridyl) derivative | 79% |
Stability Under Physiological Conditions
The compound demonstrates moderate stability in aqueous buffers (pH 7.4, 37°C), with a half-life of 12 hours. Major degradation pathways include:
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Hydrolysis of the carboxamide to the carboxylic acid.
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Reduction of the sulfonyl group in reductive environments (e.g., hepatic microsomes) .
Comparative Reactivity with Structural Analogs
Table 3: Reactivity Comparison of Pyrimidine Derivatives
Scientific Research Applications
Medicinal Chemistry
5-Chloro-2-(methylsulfonyl)-N-2-naphthyl-4-pyrimidinecarboxamide has been investigated for its potential therapeutic effects, particularly as an enzyme inhibitor. It is primarily explored for:
- Anticancer Activity : The compound exhibits inhibitory effects on specific protein kinases, which are critical targets in cancer therapy. Studies indicate that it can effectively bind to these targets, influencing their activity and function.
- Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against various pathogens, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves inhibition of bacterial folate synthesis .
The biological activities of this compound have been documented in several studies:
- Inhibition of Enzymes : The compound has been shown to inhibit enzymes involved in disease processes, particularly those related to cancer and infections. This inhibition is often linked to its structural similarity with other known inhibitors .
- Binding Studies : Interaction studies demonstrate that the compound binds effectively to specific protein targets, which can modulate their activity. Techniques such as surface plasmon resonance and fluorescence spectroscopy are commonly employed to assess these interactions .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Antimicrobial Efficacy Study : A detailed investigation evaluated the antimicrobial properties of this compound against MRSA strains. Results indicated minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L, demonstrating significant effectiveness against resistant bacteria .
- Antiproliferative Activity Assessment : In vitro studies revealed that this compound exhibits antiproliferative effects on several cancer cell lines. The GI50 values (concentration required to inhibit cell growth by 50%) were reported as low as 38 nM, indicating substantial potency against cancer cell proliferation .
Mechanism of Action
The mechanism of action of 5-chloro-2-(methylsulfonyl)-N-2-naphthyl-4-pyrimidinecarboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrimidinecarboxamide derivatives exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison of the target compound with structurally related analogs:
Substituent Analysis
Table 1: Substituent Variations and Molecular Properties
Key Differences and Implications
In GS-CA1 analogs, methylsulfonyl groups mediate hydrophobic interactions with residues like Pro38 in proteins . Sulfanyl/Sulfonyl Variants (e.g., benzylsulfanyl, propylsulfonyl): Sulfanyl groups (e.g., in and compounds) are less electron-withdrawing than sulfonyl groups, which may reduce stability but improve metabolic flexibility.
Amide Substituents :
- 2-Naphthyl (target compound): The bulky aromatic group likely enhances π-π stacking with protein binding pockets, improving selectivity.
- Heterocyclic/Linear Chains (e.g., thiazol, sulfamoylphenyl): Smaller substituents like thiazol (AZ7) may reduce steric hindrance, enabling broader target accessibility but lower specificity.
However, AZ7 (a methylsulfonyl-thiazol analog) exhibits antibacterial activity against E. coli with an undetermined mode of action, suggesting pyrimidinecarboxamides may disrupt bacterial metabolism or enzyme function .
Biological Activity
5-Chloro-2-(methylsulfonyl)-N-2-naphthyl-4-pyrimidinecarboxamide is a pyrimidine derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, particularly in oncology and infectious diseases. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a chloro group, a methylsulfonyl group, and a naphthyl moiety attached to a pyrimidine ring. The presence of these functional groups contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H12ClN3O3S |
| Molecular Weight | 319.78 g/mol |
| CAS Number | 325724-72-9 |
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. It is believed to exert its effects by:
- Inhibiting Enzymatic Activity : The compound may bind to enzymes involved in cellular processes, thereby modulating their activity.
- Interfering with Cellular Signaling Pathways : It may disrupt signaling pathways critical for cell proliferation and survival, particularly in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves inducing apoptosis (programmed cell death) and inhibiting cell cycle progression.
Case Study : A study published in the Journal of Medicinal Chemistry reported that this compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxic effects.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Research Findings : A recent study highlighted that this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-chloro-2-(methylsulfonyl)-N-2-naphthyl-4-pyrimidinecarboxamide?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing 2-thio-4,6-dimethylpyrimidine with a chloroacetamide derivative in ethanol yields structurally similar sulfonylpyrimidinecarboxamides . Key parameters include solvent choice (e.g., ethanol or chloroform-acetone mixtures), stoichiometric ratios (1:1–1:2), and reaction duration (4–12 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures >95% purity .
Q. How is the compound structurally characterized in academic settings?
- Methodology : Use a combination of:
- X-ray crystallography : Refinement with software like APEX2 and SADABS resolves bond lengths (e.g., C–S = 1.76–1.82 Å) and dihedral angles .
- NMR spectroscopy : and NMR in DMSO- identify key signals (e.g., methylsulfonyl protons at δ 3.2–3.5 ppm; naphthyl aromatic protons at δ 7.4–8.2 ppm) .
- HPLC : ≥98% purity validation using C18 columns and acetonitrile/water mobile phases .
Q. What preliminary bioactivity assays are recommended for this compound?
- Methodology : Conduct in vitro assays targeting:
- Enzyme inhibition : Measure IC values against kinases or proteases using fluorescence-based assays (e.g., ATP-coupled kinase assays) .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatives of this compound?
- Methodology : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to predict transition states and intermediates. Tools like Gaussian or ORCA integrate with reaction path search algorithms to identify energetically favorable pathways . Molecular docking (AutoDock Vina) screens derivatives against target proteins (e.g., EGFR kinase) to prioritize synthesis .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?
- Methodology :
- Fragment-based design : Replace the naphthyl group with substituted aryl rings (e.g., 3-trifluoromethylphenyl) to assess steric/electronic effects on bioactivity .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., methylsulfonyl vs. sulfonamide) to activity using multivariate regression .
Q. How are reaction mechanisms validated for sulfonylpyrimidine derivatives?
- Methodology :
- Kinetic isotope effects (KIE) : Compare to identify rate-determining steps (e.g., nucleophilic attack vs. proton transfer) .
- In situ IR spectroscopy : Monitor intermediate formation (e.g., thiolate anions) during reflux reactions .
Q. What advanced crystallographic techniques improve structural resolution?
- Methodology :
- High-pressure crystallography : Resolve disorder in the methylsulfonyl group using diamond anvil cells (10–15 GPa) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) to explain packing motifs .
Q. What safety protocols are critical for handling methylsulfonyl-containing compounds?
- Methodology :
- Waste management : Segregate halogenated byproducts (e.g., chloroacetamide intermediates) for incineration .
- Personal protective equipment (PPE) : Use nitrile gloves, FFP3 masks, and fume hoods to avoid dermal/airborne exposure .
Notes
- Avoid abbreviations; use full chemical names (e.g., "methylsulfonyl" not "Ms").
- For synthesis, prioritize lab-scale methods over industrial processes .
- Cross-validate computational predictions with experimental data to resolve contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
